N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide
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Overview
Description
N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide is a compound known for its antioxidant properties. It is primarily used in the stabilization of polymers, especially polyamides. This compound is recognized for its thermal stability and non-discoloring properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide involves multiple steps. One common method includes the reaction of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid with cyclohexylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted amides from nucleophilic substitution .
Scientific Research Applications
N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential in drug formulations due to its stability and non-toxic nature.
Industry: Utilized in the production of high-performance materials, including plastics and coatings
Mechanism of Action
The antioxidant effect of N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide is primarily due to the presence of the phenolic group, which can donate hydrogen atoms to neutralize free radicals. This compound targets oxidative pathways and helps in stabilizing free radicals, thereby preventing oxidative damage to polymers and other materials .
Comparison with Similar Compounds
Similar Compounds
Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate): Another antioxidant used in polymer stabilization.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate: Known for its use in stabilizing oils and lubricants.
Uniqueness
N-cyclohexyl-1-{[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]amino}cyclohexanecarboxamide stands out due to its specific structure, which provides enhanced thermal stability and non-discoloring properties. This makes it particularly valuable in applications where maintaining the appearance and integrity of materials is crucial .
Properties
Molecular Formula |
C30H48N2O3 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
N-cyclohexyl-1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H48N2O3/c1-28(2,3)23-19-21(20-24(26(23)34)29(4,5)6)15-16-25(33)32-30(17-11-8-12-18-30)27(35)31-22-13-9-7-10-14-22/h19-20,22,34H,7-18H2,1-6H3,(H,31,35)(H,32,33) |
InChI Key |
HVSCWYWFDNTSAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2(CCCCC2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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